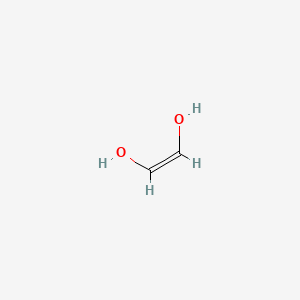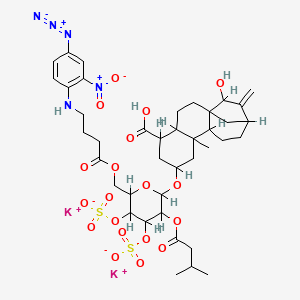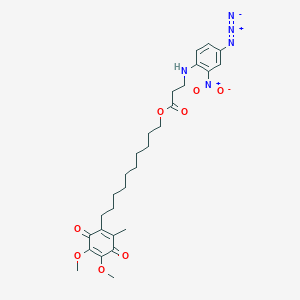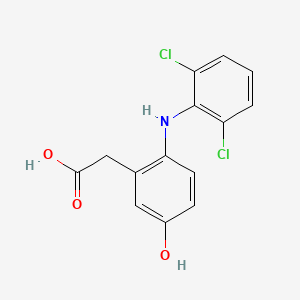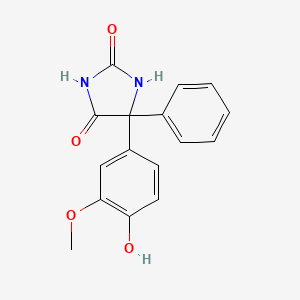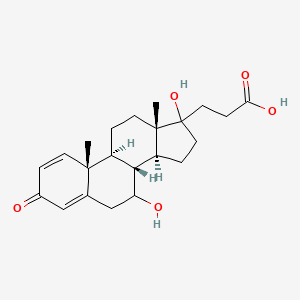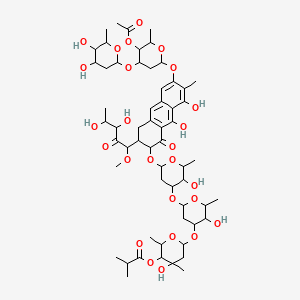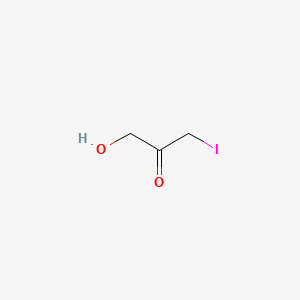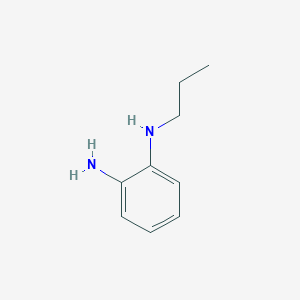
N-(2-aminophenyl)-N-propylamine
Descripción general
Descripción
“N-(2-aminophenyl)-N-propylamine” is a derivative of 2-aminobiphenyl and N-(2-Aminophenyl)formamide . 2-Aminobiphenyl is an organic compound with the formula C6H5C6H4NH2. It is an amine derivative of biphenyl and is a colorless solid . N-(2-Aminophenyl)formamide has the molecular formula C7H8N2O .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-aminobiphenyl can be prepared by the hydrogenation of 2-nitrobiphenyl . An efficient method for synthesizing secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate has also been developed .
Molecular Structure Analysis
The molecular structure of similar compounds such as N-(2-Aminophenyl)formamide and 2-aminobiphenyl has been confirmed by different spectroscopic techniques (1H, 13C NMR, and LC-MS) and X-ray diffraction (XRD) studies .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a novel design approach for cancer drug development by combination of breakpoint cluster Abl (Bcr-Abl) and HDAC inhibitory activity, two independent pharmacological activities, in one molecule has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds such as N-(2-Aminophenyl)formamide include a density of 1.3±0.1 g/cm3, boiling point of 358.0±25.0 °C at 760 mmHg, and a molar refractivity of 40.3±0.3 cm3 .
Aplicaciones Científicas De Investigación
Synthesis of Secondary Amides
- Summary of Application: N-(2-aminophenyl)-N-propylamine is used in the synthesis of secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate .
- Methods of Application: The strategy involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation . The protocol features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates .
- Results or Outcomes: The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .
Anti-Cancer Drug Synthesis
- Summary of Application: N-(2-aminophenyl)-N-propylamine is used in the synthesis of the anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide .
- Methods of Application: The compound was synthesized in a good yield and characterized by different spectroscopic techniques (1H,13CNMR, and LC-MS), and the structure was confirmed by X-ray diffraction (XRD) studies .
- Results or Outcomes: The XRD data confirms that the crystal structure is orthorhombic with space group of Pca21 . The intermolecular interactions (N–H … O and N–H … Cg) inside the molecule stabilize the crystal structure .
Bcr-Abl and Histone Deacetylase Dual Inhibitors
- Summary of Application: N-(2-aminophenyl)-N-propylamine is used in the design, synthesis, and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
Synthesis of Secondary Amides
- Summary of Application: N-(2-aminophenyl)-N-propylamine is used in the synthesis of secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate .
- Methods of Application: The strategy involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation . The protocol features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates .
- Results or Outcomes: The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .
Anti-Cancer Drug Synthesis
- Summary of Application: N-(2-aminophenyl)-N-propylamine is used in the synthesis of the anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide .
- Methods of Application: The compound was synthesized in a good yield and characterized by different spectroscopic techniques (1H,13CNMR, and LC-MS), and the structure was confirmed by X-ray diffraction (XRD) studies .
- Results or Outcomes: The XRD data confirms that the crystal structure is orthorhombic with space group of Pca21 . The intermolecular interactions (N–H … O and N–H … Cg) inside the molecule stabilize the crystal structure .
Bcr-Abl and Histone Deacetylase Dual Inhibitors
- Summary of Application: N-(2-aminophenyl)-N-propylamine is used in the design, synthesis, and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
Synthesis of Secondary Amides
- Summary of Application: N-(2-aminophenyl)-N-propylamine is used in the synthesis of secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate .
- Methods of Application: The strategy involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation . The protocol features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates .
- Results or Outcomes: The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .
Anti-Cancer Drug Synthesis
- Summary of Application: N-(2-aminophenyl)-N-propylamine is used in the synthesis of the anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide .
- Methods of Application: The compound was synthesized in a good yield and characterized by different spectroscopic techniques (1H,13CNMR, and LC-MS), and the structure was confirmed by X-ray diffraction (XRD) studies .
- Results or Outcomes: The XRD data confirms that the crystal structure is orthorhombic with space group of Pca21 . The intermolecular interactions (N–H … O and N–H … Cg) inside the molecule stabilize the crystal structure .
Bcr-Abl and Histone Deacetylase Dual Inhibitors
- Summary of Application: N-(2-aminophenyl)-N-propylamine is used in the design, synthesis, and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Direcciones Futuras
The future directions in the research of similar compounds involve the design and development of new drugs with antimicrobial activities. For instance, the combination of these heterocycles with amino acids and peptides is of special interest, as such structures combine the advantages of amino acids and peptides with the advantages of the 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl pharmacophore group .
Propiedades
IUPAC Name |
2-N-propylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,11H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVUPKSFLNXRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407134 | |
| Record name | N-(2-aminophenyl)-N-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminophenyl)-N-propylamine | |
CAS RN |
55899-42-8 | |
| Record name | N-(2-aminophenyl)-N-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-propylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(1,3-Diphenyl-4-pyrazolyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1228172.png)
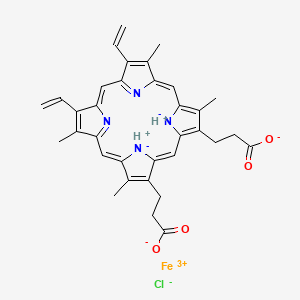
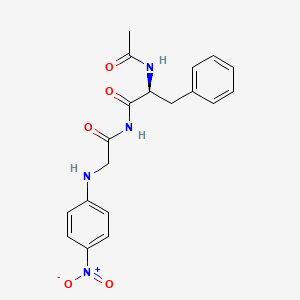
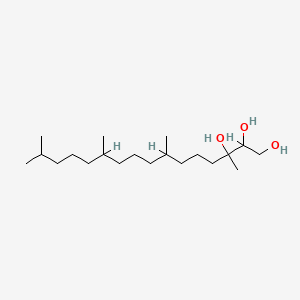
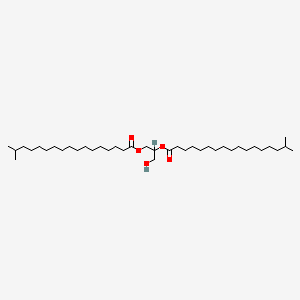
![4-[2-(4-Carbamimidoyl-2-methylphenyl)iminohydrazinyl]-3-methylbenzenecarboximidamide;dihydrochloride](/img/structure/B1228180.png)
